molecular formula C12H7ClF3N3S2 B2619346 3-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-5-methyl-4-isothiazolecarbonitrile CAS No. 338978-36-2

3-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-5-methyl-4-isothiazolecarbonitrile

Cat. No.: B2619346
CAS No.: 338978-36-2
M. Wt: 349.77
InChI Key: RKTKXCQAPWQGML-UHFFFAOYSA-N
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Description

3-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-5-methyl-4-isothiazolecarbonitrile is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a pyridine ring, and an isothiazole ring, making it a valuable molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-5-methyl-4-isothiazolecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-5-methyl-4-isothiazolecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-5-methyl-4-isothiazolecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The pyridine and isothiazole rings contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-5-methyl-4-isothiazolecarbonitrile is unique due to its combination of a trifluoromethyl group, a pyridine ring, and an isothiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylsulfanyl]-5-methyl-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N3S2/c1-6-8(3-17)11(19-21-6)20-5-10-9(13)2-7(4-18-10)12(14,15)16/h2,4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTKXCQAPWQGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)SCC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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